molecular formula C25H22N2O6S B281401 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide

Cat. No. B281401
M. Wt: 478.5 g/mol
InChI Key: NTFSLKJODIMTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide, also known as AMG-900, is a small molecule inhibitor of the mitotic checkpoint kinase Mps1. It is a potent and selective inhibitor of Mps1, which plays a crucial role in proper chromosome segregation during mitosis. The inhibition of Mps1 by AMG-900 leads to defective spindle assembly and ultimately, cell death.

Mechanism of Action

Mps1 is a critical regulator of the mitotic checkpoint, which ensures proper chromosome segregation during cell division. The inhibition of Mps1 by N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide leads to defective spindle assembly, resulting in mitotic arrest and ultimately, cell death. N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has been shown to be a potent and selective inhibitor of Mps1, with an IC50 value of 0.02 μM.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has been shown to induce mitotic arrest and cell death in cancer cell lines. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and cisplatin. However, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has also been shown to have some off-target effects, such as the inhibition of Aurora B kinase.

Advantages and Limitations for Lab Experiments

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide is a potent and selective inhibitor of Mps1, making it a valuable tool for studying the role of Mps1 in mitosis. However, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has some limitations for lab experiments. It has been shown to have some off-target effects, such as the inhibition of Aurora B kinase. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has a short half-life in vivo, which may limit its efficacy in animal studies.

Future Directions

There are several future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide. One potential direction is the development of more potent and selective Mps1 inhibitors. Another direction is the investigation of the combination of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide with other chemotherapeutic agents, such as paclitaxel and cisplatin. Additionally, the role of Mps1 in other cellular processes, such as DNA damage response, could be explored. Finally, the development of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide as a therapeutic agent for cancer treatment could be pursued.

Synthesis Methods

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide involves a series of chemical reactions. The starting material is 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid, which is converted to its acid chloride derivative. This is then reacted with 4-ethoxyphenylsulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves reacting the sulfonyl chloride intermediate with 4-aminopyridine to form N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various tumor types, including breast, lung, colon, and ovarian cancer. N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and cisplatin. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide has demonstrated a favorable safety profile in preclinical studies.

properties

Molecular Formula

C25H22N2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxyphenyl)sulfonylpyridine-4-carboxamide

InChI

InChI=1S/C25H22N2O6S/c1-4-32-20-6-8-21(9-7-20)34(30,31)27(25(29)18-11-13-26-14-12-18)19-5-10-23-22(15-19)24(16(2)28)17(3)33-23/h5-15H,4H2,1-3H3

InChI Key

NTFSLKJODIMTAP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4

Origin of Product

United States

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